molecular formula C14H12Cl2N2O3 B4489812 [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone

[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone

Cat. No.: B4489812
M. Wt: 327.2 g/mol
InChI Key: SMHWYFWSKVCASE-UHFFFAOYSA-N
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Description

[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone is a chemical compound that belongs to the class of oxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor containing the 3,4-dichlorophenyl group and an appropriate oxazole-forming reagent under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole N-oxides, while reduction can lead to the formation of reduced oxazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities .

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer activities.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone apart from similar compounds is its unique combination of the 3,4-dichlorophenyl group and the morpholine moiety. This structural feature imparts specific chemical and biological properties that can be leveraged for various applications .

Properties

IUPAC Name

[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3/c15-10-2-1-9(7-11(10)16)13-8-12(17-21-13)14(19)18-3-5-20-6-4-18/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHWYFWSKVCASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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